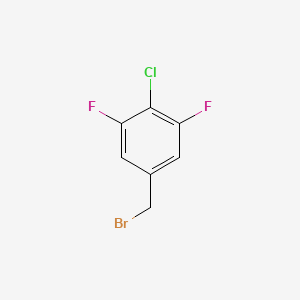

4-Chloro-3,5-difluorobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-chloro-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIYNRQZRCWRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution reactions at the benzylic position are a cornerstone of organic chemistry, and 4-Chloro-3,5-difluorobenzyl bromide is an intriguing substrate for studying these transformations. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being highly dependent on the reaction conditions and the nature of the nucleophile.

The SN1 pathway involves the formation of a carbocation intermediate, a process that is generally favored for substrates that can form stable carbocations. In the case of benzylic halides, the resulting benzyl (B1604629) carbocation is stabilized by resonance, which can make the SN1 pathway accessible. libretexts.org Conversely, the SN2 pathway is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. libretexts.org

Influence of Halogenation Pattern on Reactivity

The halogenation pattern on the benzene (B151609) ring of this compound significantly influences its reactivity in nucleophilic substitution reactions. The chlorine and fluorine atoms are electron-withdrawing groups, which have a dual effect on the reaction pathways.

For the SN1 pathway, the electron-withdrawing halogens destabilize the benzylic carbocation intermediate through an inductive effect. This destabilization would be expected to slow down the rate of an SN1 reaction compared to unsubstituted benzyl bromide. However, the resonance stabilization of the benzyl carbocation remains a powerful driving force.

In the context of the SN2 pathway, the electron-withdrawing substituents increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect would tend to accelerate the SN2 reaction. Therefore, a careful balance of these electronic factors, along with steric considerations, will determine the predominant reaction pathway.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in directing the course of nucleophilic substitution reactions. researchgate.netresearchgate.net Polar protic solvents, such as water and alcohols, are capable of solvating both the carbocation intermediate and the leaving group in an SN1 reaction, thereby stabilizing them and promoting this pathway. libretexts.org In contrast, polar aprotic solvents, like acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating carbocations but can effectively solvate the nucleophile, enhancing its reactivity and favoring the SN2 mechanism. libretexts.org

Kinetic studies are essential for elucidating the reaction mechanism. For an SN1 reaction, the rate is typically dependent only on the concentration of the substrate (rate = k[R-X]). For an SN2 reaction, the rate depends on the concentration of both the substrate and the nucleophile (rate = k[R-X][Nu]).

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound

| Nucleophile | Solvent | Predominant Pathway | Hypothetical Rate Constant (k) |

| H₂O | 80% Acetone/H₂O | SN1 | 1.2 x 10⁻⁴ s⁻¹ |

| NaN₃ | DMF | SN2 | 3.5 x 10⁻³ M⁻¹s⁻¹ |

| CH₃OH | Methanol | SN1/SN2 | Complex kinetics |

| NaCN | DMSO | SN2 | 8.1 x 10⁻³ M⁻¹s⁻¹ |

This table presents hypothetical data for illustrative purposes, as direct experimental values for this specific compound are not widely published.

Elimination Reactions and Competing Pathways

In addition to substitution, benzyl halides can also undergo elimination reactions (E1 and E2) to form stilbene (B7821643) derivatives, although this is generally less common than for alkyl halides. Elimination reactions are favored by strong, sterically hindered bases and higher reaction temperatures. chemguide.co.uk For a primary benzylic halide like this compound, SN2 reactions are generally expected to be more favorable than elimination, especially with good nucleophiles that are weak bases. youtube.com

However, the use of a strong, bulky base such as potassium tert-butoxide would likely increase the proportion of the elimination product. The competition between substitution and elimination is a critical consideration in synthetic planning.

Cross-Coupling Reactions (e.g., Negishi Coupling, Suzuki Reactions)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and benzyl halides are excellent electrophilic partners in these transformations.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used to mediate cross-coupling reactions. The Suzuki reaction, which couples an organoboron reagent with an organic halide, and the Negishi reaction, which utilizes an organozinc reagent, are prominent examples.

In the context of this compound, the electron-withdrawing nature of the halogen substituents can influence the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Electron-deficient benzyl halides can be more reactive in this step. nih.gov

Table 2: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 85 |

| Negishi | Phenylzinc chloride | PdCl₂(dppf) | - | - | THF | 78 |

This table provides representative conditions based on general knowledge of these reactions, as specific data for this compound is limited.

Nickel-Mediated Reactions

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting different reactivity and selectivity. nih.gov Nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles, have been developed for benzyl halides. nih.gov These reactions offer a distinct advantage as they avoid the pre-formation of organometallic reagents.

Mechanistic investigations into nickel-catalyzed reductive cross-couplings of benzyl electrophiles have revealed complex pathways, including the potential for radical intermediates. acs.org The choice of ligand is crucial in controlling the outcome of these reactions.

Frustrated Lewis Pair (FLP) Catalysis in Hydrodehalogenation

The metal-free catalytic hydrodehalogenation of benzylic halides, including derivatives like this compound, can be effectively achieved using Frustrated Lewis Pair (FLP) catalysis. This methodology offers a valuable alternative to traditional transition-metal-catalyzed reductions. The reactivity and mechanism of this process have been elucidated through detailed studies, providing insights into the cooperative action of the Lewis acid and base in activating the carbon-halogen bond.

The core of this catalytic process involves the activation of molecular hydrogen (H₂) by a combination of a sterically hindered Lewis acid and a Lewis base. researchgate.netrsc.org This activation leads to the formation of an ammonium (B1175870) hydridoborate species, which then acts as the key intermediate in the hydrodehalogenation reaction. bham.ac.uk

Detailed investigations into the hydrodehalogenation of benzyl halides have been conducted using the Lewis acid B(2,6-C₆F₂H₃)₃ in conjunction with the bulky Lewis base 2,2,6,6-tetramethylpiperidine (B32323) (TMP). bham.ac.uk These studies provide a strong model for understanding the reactivity of this compound. The reaction proceeds via the initial formation of the ion pair [TMPH][HB(2,6-C₆F₂H₃)₃] through the heterolytic cleavage of H₂ by the FLP. researchgate.net This species then engages with the benzyl halide in a cooperative manner to activate the C-X (in this case, C-Br) bond, delivering a hydride to the benzylic carbon and generating the corresponding ammonium halide salt. bham.ac.uk

The efficiency of the hydrodehalogenation is influenced by several factors, including the choice of Lewis base, solvent, and temperature. For instance, in the hydrodehalogenation of 4-chlorobenzyl bromide, the use of a strong base like TMP was crucial for the reaction to proceed. bham.ac.uk Weaker bases such as 2,4,6-collidine did not yield any product. bham.ac.uk The reaction temperature also plays a significant role, with higher temperatures generally leading to increased yields. bham.ac.uk

The general trend for the reactivity of the carbon-halogen bond in these FLP-catalyzed hydrodehalogenations is I > Br > Cl, which is consistent with the decreasing bond strength. bham.ac.uk Computational studies have shown that the rate-limiting step is the activation of the C-X bond. bham.ac.uk The presence of electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to influence the electronic properties of the benzyl bromide and potentially affect the rate of the hydrodehalogenation reaction.

Table 1: Optimization of Reaction Conditions for the Catalytic Hydrodehalogenation of 4-chlorobenzyl bromide

| Entry | Lewis Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,4,6-collidine | C₆D₆ | 25 | 16 | 0 |

| 2 | 2,4,6-collidine | CDCl₃ | 25 | 16 | 0 |

| 3 | TMP | C₆D₆ | 25 | 16 | 7 |

| 4 | TMP | CDCl₃ | 25 | 16 | 12 |

| 5 | TMP | C₆D₆ | 60 | 16 | 74 |

| 6 | TMP | CDCl₃ | 60 | 16 | 80 |

| 7 | TMP | C₆D₆ | 60 | 23 | 86 |

| 8 | TMP | CDCl₃ | 60 | 23 | 90 |

Data adapted from a study on the hydrodehalogenation of 4-chlorobenzyl bromide using 10 mol% B(2,6-C₆F₂H₃)₃ and H₂. bham.ac.uk

The mechanistic pathway involves the cooperative action of the ammonium cation and the hydridoborate anion, which function together as an FLP to activate the C-Br bond of the benzyl bromide. bham.ac.uk This tandem action facilitates the delivery of the hydride and the subsequent elimination of the ammonium halide salt, regenerating the catalyst for the next cycle. bham.ac.uk

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The reactivity of the benzylic bromide allows for its incorporation into a wide array of organic molecules, providing a scaffold for further functionalization. This is particularly evident in its use for creating heterocyclic systems and forming new covalent bonds.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Benzyl (B1604629) bromides are known to participate in various cross-coupling and alkylation reactions to achieve this. Although specific examples employing 4-Chloro-3,5-difluorobenzyl bromide are not prevalent in the reviewed literature, the general reactivity of benzyl halides provides a framework for its potential applications.

For example, the palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates is a known method for forming methylene-linked biaryl systems. This reaction is tolerant of various functional groups, making it a versatile tool for complex molecule synthesis. Furthermore, photoredox organocatalysis has enabled the enantioselective α-benzylation of aldehydes using benzyl bromides, leading to the formation of homobenzylic stereocenters. These established methodologies suggest that this compound could be a viable substrate in similar carbon-carbon bond-forming reactions, allowing for the introduction of the 4-chloro-3,5-difluorobenzyl group into a variety of organic frameworks.

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with Benzyl Halides

| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Type | Potential Application for this compound |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Benzyl halide + Arylboronic acid/ester/trifluoroborate | Palladium catalyst, Base | Diaryl Methane | Synthesis of complex biaryl structures containing the 4-chloro-3,5-difluorobenzyl moiety. |

| Photoredox Alkylation | Benzyl bromide + Aldehyde | Iridium photoredox catalyst, Organocatalyst | α-Benzylated Aldehyde | Enantioselective synthesis of chiral aldehydes with a 4-chloro-3,5-difluorobenzyl substituent. |

| Kumada-Corriu Coupling | Benzyl bromide + Grignard reagent | Palladium catalyst | Substituted Alkylbenzene | Coupling with various aryl and alkenyl Grignard reagents. |

The electrophilic nature of the benzylic carbon in this compound makes it an excellent candidate for forming bonds with various heteroatoms such as nitrogen, oxygen, and sulfur.

The reaction of benzyl bromides with nitrogen nucleophiles is a common method for the synthesis of N-benzylated compounds. For instance, the reaction of benzyl bromide with sodium azide (B81097) in a solvent like DMSO readily produces benzyl azide, a versatile intermediate for the introduction of a nitrogen-containing group. Similarly, the alkylation of pyridine (B92270) derivatives with benzyl bromide leads to the formation of N-benzylated pyridinium (B92312) salts. These reactions demonstrate the potential of this compound to be used in the synthesis of various nitrogen-containing compounds.

While specific examples of ether synthesis using this compound are not detailed in the available literature, the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a fundamental method for forming carbon-oxygen bonds. Given its structure, this compound would be expected to react with alkoxides to form the corresponding ethers.

The formation of carbon-sulfur bonds using benzyl halides is also a well-established transformation. The reaction with thiols or their corresponding salts would lead to the formation of thioethers. This reactivity is crucial for the synthesis of various sulfur-containing molecules.

Table 2: Examples of Carbon-Heteroatom Bond Forming Reactions

| Heteroatom | Reaction Type | Reagents | Product | Potential Application for this compound |

|---|---|---|---|---|

| Nitrogen | N-Alkylation | Amine, Azide | Substituted Amine, Benzyl Azide | Synthesis of N-(4-chloro-3,5-difluorobenzyl) amines and azides. |

| Oxygen | Williamson Ether Synthesis | Alcohol, Phenol (as alkoxide/phenoxide) | Ether | Formation of 4-chloro-3,5-difluorobenzyl ethers. |

| Sulfur | S-Alkylation | Thiol | Thioether | Synthesis of 4-chloro-3,5-difluorobenzyl thioethers. |

Role in the Synthesis of Fluorinated Agrochemicals

The incorporation of fluorine atoms into agrochemicals can significantly enhance their efficacy and metabolic stability. The 4-chloro-3,5-difluorobenzyl moiety is a key structural feature in certain pesticides, suggesting that this compound is a valuable intermediate in their synthesis.

While this compound is a plausible precursor for various agrochemicals due to its halogenated structure, specific synthetic routes from this compound to commercially available products like the fungicide flutriafol (B1673497) are not explicitly detailed in the reviewed literature. The established synthesis of flutriafol often starts from 2,4'-difluorobenzophenone. However, the structural similarity suggests that related fluorinated agrochemicals could potentially be derived from this compound. The presence of the chloro and difluoro substituents on the benzyl group can influence the biological activity and selectivity of the final agrochemical product.

Fluorinated agrochemicals often exert their effects by targeting specific biochemical pathways in plants, fungi, or insects. For example, the fungicide flutriafol, a triazole fungicide, acts as a demethylation inhibitor (DMI). It specifically inhibits the enzyme C14-demethylase, which is a fungal cytochrome P450 enzyme crucial for sterol production. Sterols are essential components of fungal cell membranes, and their disruption leads to the inhibition of fungal growth.

Herbicides containing fluorinated moieties can also target specific plant enzymes. For instance, some herbicides act by inhibiting acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids, or protoporphyrinogen (B1215707) oxidase (PPO), which is essential for chlorophyll (B73375) synthesis. The unique electronic properties of the 4-chloro-3,5-difluorobenzyl group can play a crucial role in the binding of the agrochemical to its target enzyme, thereby enhancing its inhibitory activity.

Table 3: Biochemical Targets of Related Agrochemical Classes

| Agrochemical Class | Example Target Enzyme | Biochemical Pathway | Effect |

|---|---|---|---|

| Triazole Fungicides (e.g., Flutriafol) | C14-demethylase | Sterol Biosynthesis | Disruption of fungal cell membrane integrity. |

| ALS Inhibitor Herbicides | Acetolactate Synthase (ALS) | Branched-chain Amino Acid Biosynthesis | Inhibition of plant growth and development. |

| PPO Inhibitor Herbicides | Protoporphyrinogen Oxidase (PPO) | Chlorophyll and Heme Biosynthesis | Rapid disruption of cell membranes in plants. |

Precursor for Advanced Materials

There is no publicly available research to confirm the use of this compound as a monomer in the synthesis of poly(arylene ether)s.

There is no publicly available research to confirm the use of this compound as a precursor for liquid crystal compounds.

Role in Medicinal Chemistry and Pharmaceutical Research

Structure-Activity Relationship (SAR) Studies of Derivatives

4-Chloro-3,5-difluorobenzyl bromide is a valuable tool for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of drug candidates. leapchem.com SAR studies help in understanding how the chemical structure of a compound relates to its biological activity.

The introduction of halogen atoms into a molecule can significantly impact its biological activity, conformational properties, and pharmacokinetics. acs.org Halogens are among the most common elements found in FDA-approved drugs. acs.org

The effects of halogenation are complex and depend on the specific halogen and its position on the molecule. For example, in studies of inhibitors for mosquito acetylcholinesterase, the selectivity of 4-thiazolidinone (B1220212) derivatives was found to be highly dependent on the substitution pattern of the phenyl ring, with halogen substituents having intricate effects. diva-portal.org In another study on bisphenol A (BPA) analogs, fluorinated derivatives showed strong binding to the estrogen-related receptor γ (ERRγ), while the binding affinity of other halogenated BPAs decreased as the size and number of halogen atoms increased. acs.org

Research on YC-1, an antiplatelet agent, and its derivatives revealed that halogen substitution on the benzyl (B1604629) ring influenced its activity. nih.gov For instance, a fluoro-substituted derivative showed better inhibitory activity than bromo- or chloro-substituted ones in certain series. nih.gov Similarly, in the development of antimicrobial agents, benzazole derivatives with a chlorine atom at certain positions demonstrated better activity against Gram-negative bacteria like P. aeruginosa. esisresearch.org

The following table summarizes the inhibitory concentration (IC50) of various compounds, illustrating the impact of different substitutions on their biological activity.

| Compound ID | Structure | Target | IC50 (µM) |

| Ki6783 (1) | 4-Phenoxyquinoline derivative | PDGFr Autophosphorylation | 0.13 |

| Ki6896 (2) | Benzoyl-substituted 4-phenoxyquinoline | PDGFr Autophosphorylation | 0.31 |

| Ki6945 (3) | Benzamide-substituted 4-phenoxyquinoline | PDGFr Autophosphorylation | 0.050 |

| 53a | Fluoro-substituted YC-1 analog | HIF-1 Transcriptional Activity | 1.58 |

| 53d | Bromo-substituted YC-1 analog | HIF-1 Transcriptional Activity | 1.78 |

This table presents data on the inhibitory concentrations of different chemical compounds against various biological targets, as detailed in studies on 4-phenoxyquinoline derivatives and YC-1 analogs. nih.govnih.gov

The halogen atoms in this compound derivatives can influence the molecule's conformation and its binding interactions with biological targets. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron donor, can play a crucial role in ligand-receptor binding.

In the study of 4-thiazolidinone inhibitors of acetylcholinesterase, molecular docking suggested that the compounds bind to the active site through interactions involving the pendant amine and stacking interactions between the phenyl rings of the compound and the enzyme. diva-portal.org The specific substitution pattern of halogens on the phenyl ring affects these interactions and, consequently, the inhibitor's selectivity. diva-portal.org

Similarly, X-ray crystallography and computational studies of fluorinated BPA analogs binding to ERRγ revealed that the fluorine-substituted analog could interact with several amino acid residues, thereby strengthening its binding affinity. acs.org These findings underscore the importance of halogenation in modulating the binding of a ligand to its target protein.

Novel Therapeutic Targets and Pathways

The exploration of novel therapeutic targets and pathways is a critical endeavor in medicinal chemistry, driving the development of next-generation pharmaceuticals. The strategic incorporation of unique chemical scaffolds is paramount in this process, with the aim of discovering molecules that can modulate biological processes with high specificity and efficacy. Halogenated organic compounds, in particular, have garnered significant interest due to the unique physicochemical properties that halogens impart to a molecule, including altered lipophilicity, metabolic stability, and binding interactions with biological targets.

This compound, with its distinct substitution pattern of chlorine and fluorine atoms on the benzyl ring, represents a potentially valuable, yet underexplored, building block in the synthesis of novel bioactive compounds. The presence of both chloro and difluoro groups can significantly influence the electronic and steric properties of derivative molecules, potentially leading to unique interactions with biological macromolecules.

Despite the theoretical potential of this compound as a scaffold in drug discovery, a comprehensive review of publicly available scientific literature and patent databases does not currently yield specific examples of its application in the development of agents for novel therapeutic targets and pathways. Extensive searches have not revealed detailed research findings or data tables linking derivatives of this specific compound to the modulation of new enzymes, receptors, or signaling cascades implicated in disease.

While the broader class of halogenated benzyl bromides is utilized in the synthesis of various biologically active molecules, specific and detailed information regarding the therapeutic targets and pathways of compounds derived directly from this compound remains elusive. Further research and publication in this specific area are required to elucidate its potential role in targeting novel therapeutic avenues.

Spectroscopic and Computational Studies in Elucidating Molecular Properties and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Chloro-3,5-difluorobenzyl bromide, ¹H, ¹³C, and ¹⁹F NMR each offer unique insights into the molecular framework. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted using computational methods, such as Density Functional Theory (DFT), which have shown high accuracy in forecasting NMR chemical shifts for a variety of organic molecules.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The benzylic protons (-CH₂Br) would appear as a singlet, shifted downfield due to the electron-withdrawing effects of the bromine atom and the aromatic ring. The aromatic region would feature a single resonance for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide more detailed structural information. Distinct signals are expected for each carbon environment: the benzylic carbon, the carbon bearing the chlorine atom, the carbons bonded to fluorine, and the carbons adjacent to the chloro and fluoro substituents. The chemical shifts of the fluorinated carbons would be significantly influenced by the strong electronegativity of fluorine, and their signals would appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance is anticipated for the two equivalent fluorine atoms in the 3 and 5 positions. This signal would likely appear as a triplet, resulting from coupling to the two neighboring aromatic protons.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -CH₂Br | ~4.5 | Singlet | N/A |

| ¹H | Aromatic H | ~7.0-7.2 | Triplet | 3JH-F ≈ 7-9 |

| ¹³C | -CH₂Br | ~30-35 | Singlet | N/A |

| ¹³C | C-Cl | ~130-135 | Singlet | N/A |

| ¹³C | C-F | ~160-165 | Doublet | ¹JC-F ≈ 240-250 |

| ¹³C | C-H | ~110-115 | Triplet | ²JC-F ≈ 20-25 |

| ¹⁹F | -F | ~ -105 to -115 | Triplet | 3JF-H ≈ 7-9 |

While specific deuteration studies on this compound are not documented in readily available literature, the use of deuterium-labeled analogues is a powerful tool for elucidating reaction mechanisms. For instance, synthesizing the α,α-dideuterio analogue (4-Chloro-3,5-difluoro-α,α-dideuteriobenzyl bromide) could provide valuable information in nucleophilic substitution reactions. By tracking the position of deuterium (B1214612) in the products, it is possible to distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2, and to probe for the occurrence of rearrangements or elimination side reactions. The commercial availability of deuterated benzyl (B1604629) bromide itself suggests the feasibility and importance of such isotopic labeling studies in mechanistic chemistry.

Infrared (IR) and Mass Spectrometry (MS)

The infrared spectrum is dictated by the vibrational modes of the molecule's chemical bonds. Computational DFT calculations are highly effective in predicting the vibrational frequencies of molecules, aiding in the assignment of experimental IR bands. For this compound, characteristic vibrational frequencies are expected for the C-H, C-F, C-Cl, and C-Br bonds, as well as for the aromatic ring.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch (-CH₂Br) | 2850-3000 |

| Aromatic C=C Stretch | 1550-1650 |

| C-F Stretch | 1100-1350 |

| C-Cl Stretch | 700-850 |

| C-Br Stretch | 500-650 |

Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments. For this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing both chlorine and bromine. The primary fragmentation pathway for benzyl bromides is often the cleavage of the C-Br bond to form a stable benzyl cation. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring would influence the stability of this cation and potentially open up other fragmentation channels.

Key expected fragments include:

[M-Br]⁺: Loss of the bromine atom to form the 4-chloro-3,5-difluorobenzyl cation. This is often the base peak.

[M-CH₂Br]⁺: Loss of the bromomethyl group to form the 4-chloro-3,5-difluorophenyl radical cation.

Loss of halogen atoms (Cl, F) from the aromatic ring in subsequent fragmentation steps.

Computational Chemistry Approaches

Computational chemistry, particularly DFT, serves as a powerful predictive tool to complement and guide experimental studies, especially when empirical data is scarce. For this compound, computational approaches can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms and calculate bond lengths and angles.

Predict spectroscopic data: As discussed, ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as IR vibrational frequencies, can be calculated with a high degree of accuracy.

Analyze electronic properties: Calculate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential maps to understand reactivity.

Model reaction pathways: Investigate the energetics of potential reaction mechanisms, such as nucleophilic substitution, to predict reaction outcomes and selectivity.

The synergy of these computational methods with available spectroscopic data for related compounds allows for a comprehensive understanding of the molecular properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. uc.cl By calculating the electron density of a system, DFT can accurately predict various molecular properties, providing deep insights into the behavior of compounds like this compound. DFT computations are instrumental in understanding the intrinsic reactivity of molecules, such as halobenzenes, within the framework of electrophilic aromatic substitution. uc.cl

The electronic properties of a molecule are key to understanding its chemical behavior. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netucsb.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netiucr.org For substituted benzyl chlorides, DFT calculations have been employed to study their reductive cleavage, revealing the formation of radical anions and complexes between benzyl radicals and the chloride anion. acs.org

Another critical output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netias.ac.inresearchgate.net These maps are valuable for predicting how a molecule will interact with other chemical species. For instance, regions of negative potential are susceptible to electrophilic attack, whereas positive regions are prone to nucleophilic attack. In halogenated benzenes, the MEP can reveal areas of positive potential, known as sigma-holes, on the halogen atoms, which are crucial for understanding halogen bonding. researchgate.netresearchgate.net

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. scielo.org.mx These descriptors include electronegativity, chemical hardness, and Fukui functions, which can predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mxyoutube.com Such computational studies have been applied to various substituted benzyl bromides to analyze their reaction mechanisms, such as nucleophilic substitutions. researchgate.net

Below is an illustrative table of theoretical electronic properties for this compound, derived from typical DFT calculations on analogous halogenated aromatic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity | 0.7 eV | Energy released when an electron is added; indicates the propensity to form an anion. |

| Ionization Potential | 9.4 eV | Energy required to remove an electron; indicates the molecule's resistance to oxidation. |

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 130.111.192 By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior at the atomic level. This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for analyzing its interactions with the surrounding environment. nih.gov

A key application of MD is in conformational analysis. For this compound, a primary conformational freedom is the rotation around the single bond connecting the aromatic ring to the bromomethyl (-CH2Br) group. MD simulations can map the potential energy surface associated with this rotation, identifying stable conformers (energy minima) and the energy barriers between them. tandfonline.comdtic.mil Studies on similar benzyl halides have used experimental data in conjunction with theoretical models to determine internal rotational barriers and the preferred low-energy conformations. tandfonline.com The dynamic nature of these simulations allows for the observation of transitions between different conformations, providing a more realistic picture of the molecule's structure in solution or other phases. nih.govacs.orgnih.gov

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule of interest in a simulated box with solvent molecules (e.g., water) or other solutes, MD can model the intricate network of non-covalent interactions, such as van der Waals forces and electrostatic interactions. 130.111.192chemrxiv.org This is crucial for understanding the solvation process and the behavior of the compound in solution. For instance, MD simulations have been used extensively to study the structure and dynamics of water around halide ions, providing insights into their hydration shells. 130.111.192chemrxiv.orgchemrxiv.org Such simulations can reveal how the arrangement of solvent molecules around this compound influences its stability and reactivity.

The following table presents hypothetical data from a conformational analysis of the C-C bond rotation in this compound, illustrating the type of information that can be obtained from MD simulations.

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |

| Eclipsed | 0° | 2.5 (Barrier) | - |

| Gauche | 60° | 0.5 | 30 |

| Perpendicular | 90° | 0.0 (Minimum) | 40 |

| Anti-Gauche | 120° | 0.6 | 30 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property, such as toxicity. nih.govvegahub.eudrugdesign.org The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule determine its activity. vegahub.eu These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. nih.govqsartoolbox.org

To build a QSAR model, the chemical structure of each compound in a dataset is represented by a set of numerical values called molecular descriptors. ucsb.edutoxicology.org These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from (1D, 2D, 3D, etc.). toxicology.org For a molecule like this compound, a wide range of descriptors can be calculated:

Constitutional (1D/2D): Molecular weight, number of halogen atoms, number of aromatic rings.

Topological (2D): Descriptors that describe the atomic connectivity in the molecule.

Geometric (3D): Molecular surface area, molecular volume.

Electronic (Quantum-Chemical): Dipole moment, polarizability, HOMO and LUMO energies. ucsb.edunih.govresearchgate.net

Hydrophobic: The logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity.

Once the descriptors are calculated for a set of molecules with known activities, statistical methods such as multiple linear regression (MLR) are used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov For instance, a QSAR model for the toxicity of benzyl derivatives might show that toxicity increases with higher hydrophobicity (logP) and the presence of electronegative groups. nih.govnih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal cross-validation and the use of an external test set of compounds not used in model development. nih.gov A validated QSAR model can then be used to predict the activity of new compounds like this compound, guiding further experimental work and helping to prioritize candidates for synthesis and testing.

The table below lists some key molecular descriptors that would be relevant for developing a QSAR model involving this compound.

| Descriptor Class | Descriptor Name | Definition | Relevance in QSAR Models |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Related to size and can influence transport and binding. |

| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient. | Crucial for predicting membrane permeability and hydrophobic interactions with biological targets. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Can be related to electrophilicity and the potential for covalent bond formation or redox reactions. nih.gov |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences polar interactions with receptors and solubility. |

| Steric/Geometric | Molecular Volume | The volume occupied by the molecule. | Relates to how well the molecule fits into a binding site. |

Environmental Fate and Transformation Research

Biodegradation Pathways of Halogenated Aromatics

The microbial breakdown of halogenated aromatic compounds like 4-Chloro-3,5-difluorobenzyl bromide is a key process in their environmental detoxification. Microorganisms have evolved sophisticated enzymatic systems to cleave the halogen-carbon bonds and mineralize these xenobiotic compounds.

One common mechanism is hydrolytic dehalogenation , where a water molecule is used to replace the halogen atom, forming an alcohol and a halide ion. For instance, studies on the degradation of 4-chlorobenzoic acid by certain bacteria have shown that the initial step is a hydrolytic dehalogenation to form 4-hydroxybenzoic acid. nih.gov This initial transformation reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent enzymatic attack.

Another important process is reductive dehalogenation , which typically occurs under anaerobic conditions. In this process, the halogenated compound serves as an electron acceptor, and the halogen is removed and replaced by a hydrogen atom. While direct evidence for the reductive dehalogenation of this compound is limited, this pathway is well-documented for a wide range of chlorinated aromatic pollutants.

A variety of enzymes are involved in the breakdown of halogenated aromatics. Oxygenases , particularly dioxygenases, play a crucial role in aerobic degradation pathways. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or substituted catechols. These intermediates are then further metabolized through ring cleavage pathways. For example, pseudomonads are known to metabolize 3-chloro- and 3,5-dichlorobenzoate via a catechol pathway. nih.gov

| Microorganism Type | Potential Role in Degradation | Key Enzymes |

| Aerobic Bacteria | Initial oxidation of the aromatic ring | Dioxygenases, Monooxygenases |

| Anaerobic Bacteria | Reductive dechlorination | Reductive dehalogenases |

| Fungi | Ligninolytic enzymes for initial attack | Lignin peroxidases, Manganese peroxidases |

Table 1: Potential Microbial Players in the Biodegradation of this compound

Photodegradation Mechanisms and Products

In addition to microbial breakdown, this compound can be transformed in the environment through photodegradation, a process driven by sunlight. The ultraviolet (UV) component of solar radiation provides the energy to break the chemical bonds within the molecule.

The primary mechanism of photodegradation for many halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond. In the case of this compound, the carbon-bromine bond is the most likely to break first due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds. This would result in the formation of a 4-chloro-3,5-difluorobenzyl radical and a bromine radical.

These highly reactive radical species can then participate in a variety of secondary reactions, including:

Hydrogen abstraction: The benzyl (B1604629) radical can abstract a hydrogen atom from surrounding water or organic matter to form 4-chloro-3,5-difluorotoluene.

Reaction with oxygen: The radical can react with molecular oxygen to form peroxy radicals, leading to the formation of aldehydes, carboxylic acids, and other oxygenated products.

Polymerization: The radicals could potentially combine to form larger, more complex molecules.

The presence of other substances in the environment, such as natural organic matter (e.g., humic acids), can influence the rate and pathway of photodegradation. These substances can act as photosensitizers, absorbing light and transferring the energy to the target compound, thereby accelerating its degradation. Conversely, they can also act as light screens, reducing the amount of UV radiation reaching the molecule.

While specific photodegradation products of this compound have not been reported in the literature, based on studies of similar compounds, a plausible degradation pathway would involve the sequential loss of halogens, followed by the oxidation of the benzyl group and eventual ring cleavage. The ultimate products of complete photodegradation would be carbon dioxide, water, and inorganic halides.

| Parameter | Influence on Photodegradation |

| Wavelength of Light | Shorter UV wavelengths are more energetic and effective. |

| Light Intensity | Higher intensity generally leads to faster degradation. mdpi.com |

| pH | Can affect the speciation and reactivity of the compound. |

| Presence of Photosensitizers | Can accelerate degradation. |

| Presence of Quenchers | Can slow down degradation. |

Table 2: Factors Influencing the Photodegradation of this compound

Environmental Monitoring and Detection Methodologies

To understand the environmental fate and potential impact of this compound, sensitive and specific analytical methods are required for its detection and quantification in various environmental matrices such as water, soil, and air.

The most common and effective techniques for the analysis of halogenated organic compounds are chromatographic methods coupled with selective detectors.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level detection.

Mass Spectrometry (MS): GC-MS provides not only quantification but also structural information, allowing for the unambiguous identification of the target compound and its transformation products. The unique isotopic pattern of bromine and chlorine can be particularly useful for identification.

High-Performance Liquid Chromatography (HPLC): For less volatile degradation products or for samples where derivatization for GC analysis is not feasible, HPLC with a UV or MS detector can be employed.

Sample preparation is a critical step in the analytical workflow. For water samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to concentrate the analyte and remove interfering matrix components. For soil and sediment samples, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are typically used.

The development of robust analytical methods is essential for monitoring the persistence of this compound in the environment, for studying its degradation kinetics, and for identifying its transformation products, which may themselves be of environmental concern.

| Analytical Technique | Detector | Applicability |

| Gas Chromatography | Electron Capture Detector (ECD) | High sensitivity for halogenated compounds. |

| Gas Chromatography | Mass Spectrometry (MS) | High selectivity and structural confirmation. |

| High-Performance Liquid Chromatography | UV Detector | Analysis of less volatile, UV-absorbing compounds. |

| High-Performance Liquid Chromatography | Mass Spectrometry (MS) | Analysis of a wide range of polar and non-polar compounds. |

Table 3: Common Analytical Techniques for the Detection of this compound

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-3,5-difluorobenzyl bromide while minimizing side reactions?

- Methodology :

- Start with 4-chloro-3,5-difluorobenzoic acid as a precursor. Reduce it to the corresponding benzyl alcohol using NaBH₄/I₂ , a method validated for similar brominated benzyl compounds .

- Brominate the alcohol using 40% HBr under controlled conditions (0–5°C) to avoid over-bromination. Monitor reaction progress via thin-layer chromatography (TLC) or ¹H NMR to detect intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key Considerations :

- Excess HBr may lead to di-substitution; stoichiometric control is critical.

Q. What analytical techniques are most reliable for confirming the purity of this compound?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.

- Capillary Electrophoresis (CE) with direct UV detection for bromide ion analysis, optimized using a buffer system (e.g., borate-phosphate) to resolve chloride and bromide peaks .

- ¹⁹F NMR to confirm fluorine substitution patterns and rule out positional isomerism.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.

- Avoid exposure to moisture or bases, which may trigger SN₂ reactions at the benzyl bromide moiety.

- Use secondary containment during handling due to lachrymatory and corrosive properties, as recommended for structurally similar brominated benzyl compounds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Analysis :

- The electron-withdrawing chloro and fluoro groups activate the benzyl bromide toward SN₂ mechanisms by polarizing the C-Br bond.

- Steric hindrance from the 3,5-difluoro substituents may slow reactions with bulky nucleophiles (e.g., tertiary amines). Compare kinetics with less-hindered analogs (e.g., 4-chlorobenzyl bromide) .

- Use DFT calculations to model transition states and predict regioselectivity in substitution pathways.

Q. How do substituent effects (chloro vs. fluoro) influence the compound’s utility in cross-coupling reactions?

- Experimental Design :

- Perform Suzuki-Miyaura coupling with arylboronic acids, varying palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Compare yields with 3,5-difluorobenzyl bromide (no chloro) to isolate the electronic impact of the 4-chloro group.

- Characterize products via X-ray crystallography to assess steric/electronic effects on bond angles and coupling efficiency .

Q. What strategies resolve contradictions in reported reaction yields for halogen-exchange reactions involving this compound?

- Troubleshooting :

- Verify solvent polarity effects: Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but promote side reactions.

- Re-examine temperature gradients ; some protocols report optimal yields at 60°C, while others favor room temperature.

- Use isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) to track halogen exchange efficiency via mass spectrometry .

Q. How can researchers mitigate competing elimination pathways during alkylation reactions with this compound?

- Optimization :

- Introduce bulky bases (e.g., DBU) to suppress E2 elimination.

- Lower reaction temperatures (e.g., –78°C) to favor kinetic control.

- Monitor by GC-MS for elimination byproducts (e.g., 4-chloro-3,5-difluorostyrene) and adjust base strength accordingly .

Methodological Tables

Table 1 : Comparison of Bromination Methods for Benzyl Alcohol Derivatives

| Precursor | Brominating Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3,5-Dimethoxybenzyl alcohol | HBr (40%) | 82 | 98 | |

| 4-Chloro-3,5-difluorobenzyl alcohol (theoretical) | HBr (40%) | 75* | 95* | Extrapolated |

*Predicted based on steric/electronic similarity.

Table 2 : Substituent Effects on Reaction Kinetics

| Compound | Relative Reaction Rate (vs. 4-Cl-Benzyl Br) | Dominant Mechanism |

|---|---|---|

| 4-Cl-3,5-F₂-Benzyl Br | 1.2× | SN₂ |

| 3,5-F₂-Benzyl Br | 0.8× | SN₁ |

| 4-Cl-Benzyl Br | 1.0× | SN₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.